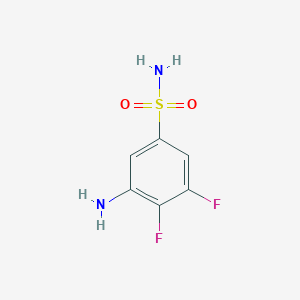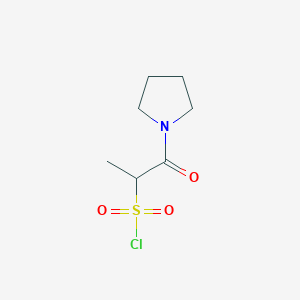![molecular formula C15H15IN2O2 B13191992 3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13191992.png)
3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile is a complex organic compound with a molecular formula of C15H15IN2O2 This compound is characterized by the presence of an iodophenyl group, a piperidinone ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidinone Ring: This step involves the cyclization of appropriate precursors to form the piperidinone ring.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced via a halogenation reaction, often using iodine and a suitable catalyst.
Addition of the Nitrile Group: The nitrile group is added through a nucleophilic substitution reaction, typically using a cyanide source.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium azide (NaN3) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitrile group is converted to an amine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain proteins or enzymes, while the nitrile group can participate in nucleophilic reactions. The piperidinone ring provides structural stability and can influence the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[1-(2-Fluoro-4-iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
- 3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile
Uniqueness
This compound is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and binding properties
Propriétés
Formule moléculaire |
C15H15IN2O2 |
|---|---|
Poids moléculaire |
382.20 g/mol |
Nom IUPAC |
3-[1-(2-iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile |
InChI |
InChI=1S/C15H15IN2O2/c1-10(9-17)14(19)11-5-4-8-18(15(11)20)13-7-3-2-6-12(13)16/h2-3,6-7,10-11H,4-5,8H2,1H3 |
Clé InChI |
YRSJKQOQADFWQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)C(=O)C1CCCN(C1=O)C2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-Azabicyclo[3.3.1]nonan-5-yl}ethan-1-amine](/img/structure/B13191911.png)

![3-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B13191919.png)



![tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B13191946.png)
![[3-(Chloromethyl)pentan-3-yl]cyclopropane](/img/structure/B13191965.png)





![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13192011.png)
